molecular formula C8H6BrF3 B1272928 5-Bromo-2-methylbenzotrifluoride CAS No. 86845-27-4

5-Bromo-2-methylbenzotrifluoride

Cat. No. B1272928
CAS RN: 86845-27-4
M. Wt: 239.03 g/mol
InChI Key: IZFVIEYHUOUPPH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of brominated aromatic compounds can involve regioselective bromocyclization, as seen in the synthesis of 3-(bromomethylene)isobenzofuran-1(3H)-ones from 2-alkynylbenzoic acids . This process is smooth and allows for further modification of the products through palladium-catalyzed cross-coupling reactions or conversion to other heterocycles . Such synthetic strategies could potentially be applied to the synthesis of 5-Bromo-2-methylbenzotrifluoride, although the specific details would depend on the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of brominated aromatic compounds can be determined using techniques such as single-crystal X-ray diffraction . Vibrational spectroscopy methods, including FTIR and FT-Raman, along with computational methods like DFT, are used to analyze the molecular structure and vibrational wave numbers . These techniques could be used to analyze the molecular structure of 5-Bromo-2-methylbenzotrifluoride, providing insights into its geometry and electronic structure.

Chemical Reactions Analysis

Brominated aromatic compounds can participate in various chemical reactions. For instance, the brominated derivatives of (dibenzoylmethanato)boron difluoride exhibit changes in photophysical properties upon substitution with different halogen atoms . The reactivity of brominated compounds can also be influenced by their molecular structure, as seen in the "abnormal" bromination selectivity of 5-diarylamino-2-methylbenzo[b]thiophene . These findings suggest that the reactivity of 5-Bromo-2-methylbenzotrifluoride in chemical reactions would be influenced by its molecular structure and the presence of the trifluoromethyl group.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic compounds can be quite diverse. For example, the vibrational study and molecular properties of Methyl 2-amino 5-bromobenzoate were investigated using DFT, revealing information about the molecule's dynamics, electronic properties, and NLO activity . Similarly, the crystal and molecular structure of 5-bromo-7-methoxy-1-methyl-1H-benzoimidazole was studied, including its spectroscopic properties and reactivity . These studies provide a framework for understanding the properties of 5-Bromo-2-methylbenzotrifluoride, which could be expected to have unique physical and chemical properties due to the electron-withdrawing effect of the trifluoromethyl group.

Scientific Research Applications

Photodynamic Therapy Applications

5-Bromo-2-methylbenzotrifluoride derivatives have been investigated for their potential in photodynamic therapy, particularly in cancer treatment. Pişkin, Canpolat, and Öztürk (2020) synthesized new zinc phthalocyanines substituted with 5-bromo-2-methylbenzotrifluoride derivatives. These compounds showed promising properties as photosensitizers due to their high singlet oxygen quantum yield and good fluorescence, making them suitable for Type II photodynamic therapy applications in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Material Science Applications

In the field of material science, 5-Bromo-2-methylbenzotrifluoride derivatives have been used in the synthesis of compounds with notable properties. For example, Ji Chang–you (2012) synthesized a new dinuclear Zn(II) complex using 5-bromo-2-hydroxyphenyl methyl ketone-4-nitrobenzoyl hydrazone. This complex exhibited enhanced fluorescence properties, indicating potential applications in material science and optical technologies (Ji Chang–you, 2012).

Analytical Chemistry Applications

In analytical chemistry, derivatives of 5-Bromo-2-methylbenzotrifluoride have been used in the development of methods for trace element analysis. Nazari (2008) employed 5-bromo-2-pyridylazo-5-diethylaminophenol, a derivative, in a microextraction technique for cadmium determination, showcasing its utility in enhancing analytical methods (Nazari, 2008).

Safety And Hazards

5-Bromo-2-methylbenzotrifluoride is classified as a combustible liquid. It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety precautions include avoiding breathing its fumes, mist, spray, or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-bromo-1-methyl-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF3/c1-5-2-3-6(9)4-7(5)8(10,11)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZFVIEYHUOUPPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80379625
Record name 4-Methyl-3-(trifluoromethyl)bromobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-methylbenzotrifluoride

CAS RN

86845-27-4
Record name 4-Methyl-3-(trifluoromethyl)bromobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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